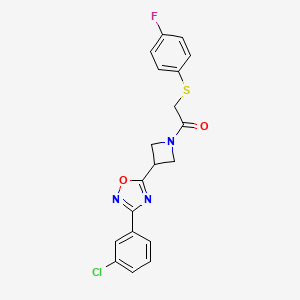

4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

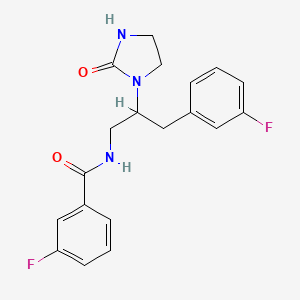

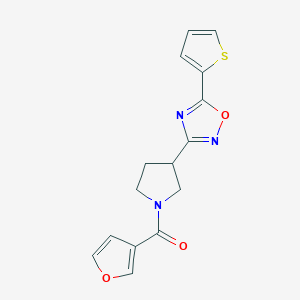

The compound is a sulfonamide derivative with a tetrahydroquinoline and benzenesulfonamide moiety. Sulfonamides are a group of compounds which have a sulfur atom connected to an amine group via a double-bonded oxygen . Tetrahydroquinolines are a class of compounds that are derivatives of quinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the coupling of the tetrahydroquinoline moiety with the benzenesulfonamide part. The synthesis could potentially involve a series of reactions including amide bond formation, reduction, and functional group interconversions .Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent parts, including the aromatic ring of the benzenesulfonamide, the cyclic structure of the tetrahydroquinoline, and the functional groups attached to these rings .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the amine group in the sulfonamide part could participate in acid-base reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, it might exhibit polarity due to the presence of polar functional groups, and its solubility would depend on the balance of hydrophobic and hydrophilic regions in the molecule .Scientific Research Applications

Synthesis and Characterization

Synthesis of Analogues : The compound 4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be involved in the synthesis of various analogues. For instance, analogues to MKC-442, TNK 561, and HEPT were synthesized through the reaction of 4-[1,2,3,4-tetrahydroquinazolin-2,4-dion-3-yl]benzenesulfonamide with different ethers (El-hamid & Ismail, 2004).

Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds were found to be more potent and efficacious than the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Chemical Behavior Studies : The compound also finds its application in the study of chemical behavior of related derivatives. For instance, studies have been conducted on the chemical behavior of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, which help in understanding the properties and reactivity of this class of compounds (Croce et al., 2006).

Application in Medicinal Chemistry

Antimicrobial Activity : Various derivatives of 4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been synthesized and tested for antimicrobial activity. Some compounds were found to have significant antimicrobial properties against a variety of bacteria and fungi (Sarvaiya et al., 2019).

Beta3 Adrenergic Receptor Agonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as human beta3 adrenergic receptor agonists, showing promise in various therapeutic applications (Parmee et al., 2000).

Photodynamic Therapy and Luminescence Studies

Photodynamic Therapy : New zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. It exhibits high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Luminescence Properties : The synthesis, characterization, and study of luminescence properties of metal complexes based on this compound have been reported, indicating its potential application in developing luminescent materials (Popov et al., 2017).

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological or pharmacological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14(2)13-26-17-6-8-18(9-7-17)27(24,25)21-16-5-10-19-15(12-16)4-11-20(23)22(19)3/h5-10,12,14,21H,4,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFZVKYPNQDUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)